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H-D-Met-Met-Met-OH - 319927-24-7

H-D-Met-Met-Met-OH

Catalog Number: EVT-1727668
CAS Number: 319927-24-7
Molecular Formula: C15H29N3O4S3
Molecular Weight: 411.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound can be synthesized in laboratories using solid-phase peptide synthesis techniques, which allow for the assembly of amino acids into peptides in a controlled manner. It is available commercially from several suppliers, including Bachem and AAPPTec .

Classification

H-D-Met-Met-Met-OH falls under the category of peptides, specifically those that consist of D-amino acids. D-amino acids are often used in peptide synthesis to enhance stability against enzymatic degradation and to modify biological activity.

Synthesis Analysis

Methods

The synthesis of H-D-Met-Met-Met-OH typically employs solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This method involves the following steps:

  1. Resin Preparation: The first amino acid is attached to a solid support resin.
  2. Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
  3. Coupling: The next amino acid (in this case, another D-methionine) is coupled to the growing peptide chain using coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
  5. Cleavage and Purification: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Technical Details

The yield and purity of the synthesized peptide can be influenced by factors such as coupling efficiency, reaction time, and choice of coupling reagents . Optimization of these parameters is critical for achieving high-quality peptides.

Molecular Structure Analysis

Structure

H-D-Met-Met-Met-OH consists of three D-methionine units linked by peptide bonds. The structure can be represented as follows:

  • D-Methionine has a side chain containing a sulfur atom, contributing to its unique properties.

Data

The chemical shifts and coupling constants can be analyzed using nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions

H-D-Met-Met-Met-OH can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to the release of individual amino acids.
  2. Modification Reactions: The free hydroxyl group at the C-terminus can undergo further modifications, such as acetylation or amidation.

Technical Details

These reactions are significant for studying the stability and reactivity of peptides in biological systems .

Mechanism of Action

Process

The mechanism of action for H-D-Met-Met-Met-OH may involve interactions with biological receptors or enzymes due to its structural conformation. Peptides containing D-amino acids often exhibit altered pharmacokinetics and resistance to proteolytic degradation.

Data

Research indicates that D-amino acid-containing peptides can modulate biological activities differently than their L-counterparts, potentially enhancing their therapeutic profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and various organic solvents depending on pH.

Chemical Properties

  • pKa Values: The ionization states can vary with pH, influencing solubility and reactivity.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.

Relevant data regarding these properties can be obtained from sources like PubChem .

Applications

Scientific Uses

H-D-Met-Met-Met-OH has several applications in scientific research:

  • Pharmaceutical Development: Used in drug design due to its potential biological activity.
  • Biochemical Studies: Serves as a model compound for studying peptide interactions and stability.
  • Therapeutic Agents: Investigated for use in treatments targeting specific receptor pathways due to its unique structural features.
Introduction to Methionine-Containing Oligopeptides in Biomedical Research

Role of Methionine Residues in Peptide Stability and Function

The incorporation of methionine residues profoundly influences peptide behavior through three primary mechanisms:

  • Redox Activity and Antioxidant Function: Methionine residues undergo reversible oxidation to methionine sulfoxide (MetO), forming a catalytic antioxidant system when coupled with methionine sulfoxide reductases (MsrA/MsrB). This redox cycle allows methionine-rich sequences to scavenge reactive oxygen species (ROS) at rates exceeding traditional antioxidant systems. Surface-exposed methionines in proteins like α-2-macroglobulin and glutamine synthetase form protective "oxidant sinks" with effective concentrations >1M near protein surfaces [2]. In H-D-Met-Met-Met-OH, the three consecutive methionines create a high-density redox module capable of repeated oxidation-reduction cycling, though this increases susceptibility to oxidative degradation during storage.

  • Structural and Stability Implications: Methionine's hydrophobic, flexible thioether side chain contributes to unique conformational dynamics. Unlike branched hydrophobic residues (valine, leucine), methionine’s linear side chain enhances backbone flexibility while maintaining hydrophobicity. However, this combination increases aggregation propensity in aqueous environments. The sulfur atoms participate in non-covalent interactions with aromatic residues (e.g., π-sulfur bonds) that stabilize tertiary structures [2]. In tri-methionine sequences, these interactions may promote transient helical conformations or self-association.

  • Degradation Pathways: Methionine residues dominate the instability profile of peptides in solution:

  • Oxidation: Sulfur oxidation to diastereomeric sulfoxides (primarily by hypochlorous acid, peroxides)
  • Racemization: pH-dependent chiral inversion at Cα
  • Aggregation: Hydrophobic clustering via Met-Met interactions

Table 1: Degradation Pathways of Methionine-Rich Peptides

Degradation MechanismPrimary TriggerImpact on H-D-Met-Met-Met-OHStabilization Strategies
OxidationROS, light, metal ionsDiastereomer formation; altered bioactivityOxygen exclusion, chelators (EDTA), antioxidants
RacemizationAlkaline pH >7.0Loss of chiral integrity; structural perturbationpH optimization (4.0-6.0), buffer selection
AggregationHigh concentration, hydrophobic interfacesInsoluble precipitates; reduced bioavailabilitySurface-active excipients, polyols (sorbitol)

[2] [10]

Mechanistic Implications of Methionine Triplets in Neurodegenerative Pathways

The H-D-Met-Met-Met-OH sequence provides a reductionist model for investigating methionine clusters in pathological processes:

  • Methionine-Methionine Sulfoxide Imbalance in Neurodegeneration: Chronic oxidative stress in neurodegenerative diseases (Alzheimer’s, Parkinson’s) disrupts the methionine-MetO balance. Global depletion of H3K36me3 – a histone mark dependent on S-adenosyl methionine (SAM) methylation – occurs when methionine metabolism is impaired, as observed in H3K27M-mutant diffuse midline gliomas. These tumors exhibit methionine dependency due to negative feedback on methionine adenosyltransferase 2A (MAT2A), reducing SAM production . Tri-methionine peptides may competitively inhibit MAT2A or deplete cellular methionine pools, modeling this metabolic vulnerability.

  • Epigenetic Modulation: Methionine residues influence histone methylation patterns through SAM availability. Genome-wide association studies (GWAS) reveal that neurodegenerative disease risk genes cluster in methionine metabolism pathways. For example, the MAT1A gene (encoding methionine adenosyltransferase) shows significant association with Parkinson’s disease progression [4] . Methionine-rich peptides could potentially sequester methyl groups or alter SAM/SAH ratios, thereby modulating epigenetic landscapes.

  • Protein-Protein Interaction Networks: Methionine residues frequently constitute "hot spots" in protein interfaces – residues where mutation (e.g., to alanine) reduces binding energy by ≥2 kcal/mol. Computational analyses indicate methionine’s importance in neurodegenerative disease-related PPIs:

  • Parkin (PARK2) ubiquitin ligase: Met residues critical for E3-substrate recognition
  • α-synuclein oligomerization: Met1, Met5, Met127 participate in hydrophobic clustering
  • Amyloid precursor protein (APP): Met670 involved in β-secretase docking

Table 2: Biological Functions of Methionine Triplets in Protein Sequences

Protein ContextBiological FunctionImplications for Neurodegeneration
Histone H3K27M mutantPRC2 inhibition; H3K27me3 lossBlocks differentiation; promotes gliomagenesis
Methionine sulfoxide reductase (Msr) substratesAntioxidant defenseProtects against synaptic protein oxidation
Mitochondrial proteins (e.g., complex I)Redox sensing; electron transferDysfunction linked to Parkinsonian pathology
Nuclear pore proteinsNucleocytoplasmic transportAggregation disrupts TDP-43 localization in ALS

[2] [4]

Research Gaps in Methionine-Rich Peptide Therapeutics

Despite mechanistic insights, significant challenges hinder therapeutic translation:

  • Delivery and Stability Limitations: Methionine’s oxidation susceptibility creates formulation challenges. Liquid formulations of H-D-Met-Met-Met-OH require rigorous oxygen exclusion, pH control (optimal pH 4.0-6.0), and antioxidant stabilization. Peptide aggregation at concentrations >10 mg/mL necessitates polyol excipients (e.g., 20% sorbitol) or non-ionic surfactants [10]. Unlike leucine-rich antimicrobial peptides that tolerate aqueous environments, methionine sequences demand specialized pharmaceutical development.

  • Underexplored Structure-Activity Relationships: No systematic studies exist on how methionine multiplicity (n=1-5) affects:

  • Redox potential and oxidant scavenging efficiency
  • Membrane penetration versus intracellular retention
  • Allosteric effects on protein interactomesPreliminary evidence suggests odd-numbered methionine clusters (Met3, Met5) exhibit superior Msr reductase recycling compared to even-numbered sequences [2].

  • Diagnostic Potential: Methionine oxidation products serve as biomarkers for oxidative stress in cerebrospinal fluid. H-D-Met-Met-Met-OH could function as an in vivo oxidation sensor, where its conversion to sulfoxide forms correlates with disease severity in neurodegenerative conditions. Mass spectrometry assays can quantify the MetO/(MetO+Met) ratio with attomolar sensitivity [2] [4].

Table 3: Key Research Gaps and Proposed Approaches

Research GapExperimental ChallengeEmerging Solutions
Targeted delivery to CNSPoor blood-brain barrier permeation (<20%)Peptide-PEG conjugation; focused ultrasound delivery
Real-time oxidation monitoringDiastereomer resolutionChiral stationary phase HPLC; circular dichroism sensors
Epigenetic modulation specificityOff-target methylation effectsCell-penetrating peptide-Met3 fusions; SAM competitive probes
Functional redundancy with selenomethionineDifferential incorporation efficiencyGenetic code expansion with engineered synthetases

[2] [10]

Properties

CAS Number

319927-24-7

Product Name

H-D-Met-Met-Met-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C15H29N3O4S3

Molecular Weight

411.6 g/mol

InChI

InChI=1S/C15H29N3O4S3/c1-23-7-4-10(16)13(19)17-11(5-8-24-2)14(20)18-12(15(21)22)6-9-25-3/h10-12H,4-9,16H2,1-3H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11+,12+/m1/s1

InChI Key

VWWGEKCAPBMIFE-WOPDTQHZSA-N

SMILES

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N

Isomeric SMILES

CSCC[C@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N

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